molecular formula C23H23NO2 B2656635 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole CAS No. 882747-57-1

1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole

Cat. No.: B2656635
CAS No.: 882747-57-1
M. Wt: 345.442
InChI Key: OXBBTSMKXOAWJJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole is a synthetic indole derivative characterized by a benzyl group at the 1-position and a 1,4-dioxaspiro[4.5]dec-7-en-8-yl substituent at the 3-position of the indole core. This compound is part of a broader class of indole-based molecules studied for applications in medicinal chemistry, particularly as inhibitors of enzymes like the AAA ATPase p97 .

Properties

IUPAC Name

1-benzyl-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-6-18(7-3-1)16-24-17-21(20-8-4-5-9-22(20)24)19-10-12-23(13-11-19)25-14-15-26-23/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBTSMKXOAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.

    Spirocyclic Moiety Formation: The spirocyclic dioxaspirodecane moiety is formed through a cyclization reaction involving a diol and a suitable electrophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions, using reagents like sodium hydride or organolithium compounds.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole has diverse applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in developing new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic moiety and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Indole Substituents
  • 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS: 282546-99-0): Bromine introduces steric bulk and halogenic properties, which may improve binding specificity in enzyme inhibition . 5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS: 185383-63-5): The methoxy group at the 5-position donates electron density, altering aromaticity and hydrogen-bonding capabilities .
Spirocyclic Modifications
  • Hydrogenation of the Spiro Ring :
    • Hydrogenation of the 7-en group in 1,4-dioxaspiro[4.5]dec-7-en-8-yl derivatives (e.g., compound E to F in ) converts the double bond to a single bond, reducing ring strain and altering puckering dynamics .
  • Substituents on the Spiro Ring: (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol: Methyl groups enhance steric hindrance, while the hydroxyl group increases polarity, impacting solubility . Ethyl ester derivatives (e.g., Example 6 in ): Carboxylic ester groups introduce sites for metabolic modification, influencing pharmacokinetics .

Physical-Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
1-Benzyl-3-{1,4-dioxaspiro[...]-1H-indole C₂₄H₂₄N₂O₂ 372.46 High lipophilicity (benzyl), rigid spiro core
6-Nitro derivative C₁₆H₁₆N₂O₄ 300.31 Electron-withdrawing nitro group, reactive electrophilic sites
5-Bromo derivative C₁₆H₁₆BrNO₂ 334.21 Steric bulk, halogen bonding potential
5-Methoxy derivative C₁₇H₁₉NO₃ 285.34 Electron-donating methoxy, improved solubility

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling for indole functionalization and hydrogenation for spiro ring saturation. Key steps:

  • Suzuki Coupling : Use Pd(PPh3)4 catalyst with Cs2CO3 in DMSO at 85°C to couple boronic esters to the indole scaffold .
  • Reduction : Hydrogenation with Pd/C under H2 pressure (2–4 bar) in EtOAc/MeOH to saturate the dioxaspiro ring .
  • Spiro Ring Formation : Start with 1,4-dioxaspiro[4.5]decan-8-one, reduce with NaBH4 in MeOH (0°C to RT) to yield the alcohol intermediate (61% yield) .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Suzuki CouplingPd(PPh3)4, DMSO, 85°C~50%
HydrogenationH2, Pd/C, EtOAc/MeOHStepwise
Spiro Ring ReductionNaBH4, MeOH61%
  • Critical Factors : Catalyst loading, solvent polarity, and temperature significantly affect yield. Impurities often arise from incomplete spiro ring reduction or side reactions during coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
  • Indole protons: Aromatic signals at δ 6.8–7.5 ppm (C2–C7 positions) .
  • Dioxaspiro ring: Sp<sup>3</sup> protons (δ 1.1–4.3 ppm) and oxygenated carbons (δ 60–70 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 275.1618 for intermediates) .
  • IR : Detect C=O (if present) at ~1700 cm<sup>-1</sup> and C-O-C (spiro ring) at ~1100 cm<sup>-1</sup> .

Advanced Research Questions

Q. How can stereochemical outcomes in dioxaspiro ring formation be controlled?

  • Methodology :

  • Chiral Catalysts : Use Rh or Pd complexes with chiral ligands to induce enantioselectivity during spiro ring closure .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereocontrol by stabilizing transition states .

  • Temperature : Low temperatures (–78°C) minimize racemization during ketone reduction (e.g., NaBH4 in THF) .

    Table 2 : Stereochemical Optimization Examples

    ConditionOutcome (ee%)Reference
    Rh-catalyzed hydrogenation85–92%
    THF at –78°C90% retention

Q. What strategies resolve contradictory yield data across synthetic protocols?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary catalyst type (e.g., PdCl2 vs. Pd/C), solvent (DMSO vs. DMF), and temperature to identify optimal conditions .
  • Purification : Use silica gel chromatography (PE:EA gradients) to isolate pure intermediates, avoiding co-eluting byproducts .
  • Analytical Cross-Check : Compare LC-MS and NMR data across labs to verify reproducibility .

Q. How to design SAR studies for this compound’s bioactivity?

  • Methodology :

  • Structural Modifications :

  • Replace benzyl with electron-withdrawing groups (e.g., nitro, cyano) to assess binding affinity changes .

  • Vary dioxaspiro substituents (e.g., methyl vs. hydroxyl) to study steric/electronic effects .

  • Assays :

  • In vitro : Test inhibition of ATPases (e.g., p97) using fluorescence polarization assays .

  • Molecular Docking : Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

    Table 3 : Example SAR Modifications

    ModificationBioactivity ChangeReference
    5-Bromo substitutionEnhanced cytotoxicity (IC50 ↓ 30%)
    Methoxy-spiro derivativeReduced metabolic clearance

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